N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide
Description
This compound features a fused tetrahydrobenzo[b]thiophene core linked to a benzo[d]thiazole moiety at position 3 and a 4-(isopropylsulfonyl)benzamide group at position 2. While direct biological data for this compound are unavailable in the provided evidence, analogs with similar scaffolds have demonstrated antimicrobial, anti-inflammatory, or kinase-inhibitory activities .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S3/c1-15(2)33(29,30)17-13-11-16(12-14-17)23(28)27-25-22(18-7-3-5-9-20(18)31-25)24-26-19-8-4-6-10-21(19)32-24/h4,6,8,10-15H,3,5,7,9H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPMCNMPEJHZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and tetrahydrobenzo[b]thiophene intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Tetrahydrobenzo[b]thiophene Cores
The tetrahydrobenzo[b]thiophene scaffold is a common feature in several compounds, but substituent variations significantly influence their properties:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on the ECHEMI analog’s formula (C27H25N3O4S3) with substitution of morpholino by isopropyl.
Key Observations :
- Sulfonyl Group Impact: The target compound’s isopropylsulfonyl group confers moderate lipophilicity, whereas the morpholinosulfonyl group in the ECHEMI analog enhances solubility due to the polar morpholine ring .
- Biological Relevance : Acylhydrazones like A3H4 and A3H7 exhibit high purity and stability, suggesting that the tetrahydrobenzo[b]thiophene core is synthetically versatile for derivatization .
Role of Sulfonyl Substituents
Sulfonyl groups influence electronic properties and binding interactions. Comparisons with phenylsulfonyl-containing triazoles () reveal:
Table 2: Sulfonyl Group Variations and Implications
Benzo[d]thiazole-Containing Analogues
Compounds like (S)-4 () and COPD-targeted Example 31 () share the benzo[d]thiazole moiety:
- Example 31 (WO 2012/006202): Features a propylamino group on the tetrahydrobenzo[d]thiazole core, highlighting the importance of amino substitutions for COPD-related activity .
- (S)-4 : Synthesized via lipase-catalyzed enantioselective methods, emphasizing the role of stereochemistry in bioactivity .
Divergence from Target Compound : The target’s isopropylsulfonyl-benzamide group may offer distinct steric and electronic profiles compared to these analogs.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O2S2
- Molecular Weight : 378.53 g/mol
Research indicates that the compound may exhibit various biological activities through multiple mechanisms:
- Antiproliferative Activity : Studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines. The presence of the benzo[d]thiazole moiety is often associated with enhanced anticancer properties due to its ability to interfere with cellular signaling pathways.
- Enzyme Inhibition : The sulfonamide group in the compound may play a crucial role in inhibiting specific enzymes such as carbonic anhydrases and proteases, which are vital for tumor growth and metastasis.
- Antimicrobial Properties : Compounds featuring thiazole and thiophene rings have demonstrated antimicrobial activity against various bacterial and fungal strains.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Studies
- Anticancer Studies : A study published in ACS Medicinal Chemistry Letters demonstrated that related compounds significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways. The study highlighted the potential of benzo[d]thiazole derivatives in cancer therapy.
- Enzyme Interaction : Research conducted on sulfonamide derivatives indicated that they effectively inhibited carbonic anhydrase activity, leading to reduced tumor growth in vivo models. This suggests that this compound might exhibit similar properties.
- Antimicrobial Efficacy : A comparative study on various thiazole derivatives revealed that compounds with similar structural motifs demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
